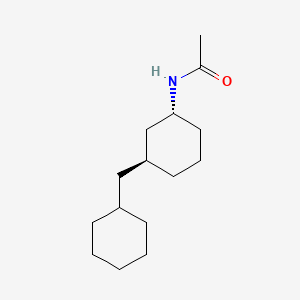

N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine

Description

Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- is an organic compound belonging to the aliphatic amine class. It is a colorless liquid with a fishy odor and is miscible with water. This compound is a useful intermediate in the production of various organic compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Properties

CAS No. |

97702-86-8 |

|---|---|

Molecular Formula |

C15H27NO |

Molecular Weight |

237.38 g/mol |

IUPAC Name |

N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide |

InChI |

InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15+/m0/s1 |

InChI Key |

MSNGKQAMRGJVCW-LSDHHAIUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC[C@H](C1)CC2CCCCC2 |

Canonical SMILES |

CC(=O)NC1CCCC(C1)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- can be synthesized through several methods. The primary synthetic route involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol . Industrial production methods typically employ these routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and hydrogenation processes. For example, the oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst can produce cyclohexanone oxime, a commercially important compound . The major products formed from these reactions include cyclohexanone, cyclohexanone oxime, and N-cyclohexylidenecyclohexylamine .

Scientific Research Applications

Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- has numerous scientific research applications. In chemistry, it serves as an intermediate in the synthesis of other organic compounds. In biology, it is used in the study of amine metabolism and enzyme interactions. In medicine, it is a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators . In industry, it is used as a corrosion inhibitor and a flushing aid in the printing ink industry .

Mechanism of Action

The mechanism of action of Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- involves its interaction with molecular targets and pathways in biological systems. For instance, during the oxidation process, cyclohexylamine reacts with molecular oxygen to form cyclohexanone and cyclohexanone oxime. The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the efficiency and selectivity of the reaction .

Comparison with Similar Compounds

Cyclohexylamine, N-acetyl-3-cyclohexylmethyl- can be compared with other similar compounds, such as cyclohexanamine, aminohexahydrobenzene, and hexahydroaniline. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, cyclohexanamine is a precursor to sulfenamide-based reagents used as accelerators for vulcanization, while aminohexahydrobenzene is used in the production of various pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.